Cas no 941950-60-3 (1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one)
1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one
- F2814-1894
- AKOS024469329
- VU0500684-1
- 1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
- 1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one
- 941950-60-3
- 1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one
-
- Inchi: 1S/C24H29N3O4S2/c1-17-15-18(2)23-21(16-17)25-24(32-23)27-12-10-26(11-13-27)22(28)5-4-14-33(29,30)20-8-6-19(31-3)7-9-20/h6-9,15-16H,4-5,10-14H2,1-3H3
- InChI Key: SEFUQZITTQVDIQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC)(CCCC(N1CCN(C2=NC3C=C(C)C=C(C)C=3S2)CC1)=O)(=O)=O
Computed Properties
- Exact Mass: 487.15994876g/mol
- Monoisotopic Mass: 487.15994876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 758
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 116Ų
1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2814-1894-2μmol |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one |
941950-60-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2814-1894-5μmol |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one |
941950-60-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2814-1894-10μmol |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one |
941950-60-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2814-1894-20μmol |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one |
941950-60-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2814-1894-1mg |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one |
941950-60-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2814-1894-2mg |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one |
941950-60-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2814-1894-3mg |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one |
941950-60-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2814-1894-4mg |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one |
941950-60-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2814-1894-5mg |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one |
941950-60-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2814-1894-10mg |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxybenzenesulfonyl)butan-1-one |
941950-60-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 1-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl-4-(4-methoxybenzenesulfonyl)butan-1-one
Compound CAS No. 941950-60-3: A Comprehensive Overview
The compound with CAS No. 941950-60-3, named 1-(4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl)-4-(4-methoxybenzenesulfonyl)butan-1-one, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a piperazine ring, a benzothiazole moiety, and a sulfonyl group. These structural elements contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the 5,7-dimethylbenzothiazole group in this compound suggests potential anti-inflammatory activity, as methyl substitution often enhances stability and bioavailability. Additionally, the piperazine ring is known for its ability to form hydrogen bonds, which can enhance the compound's solubility and interaction with biological targets.
The sulfonyl group attached to the butanone backbone further enhances the compound's pharmacokinetic properties. Sulfonyl groups are commonly used in drug design to improve metabolic stability and increase the molecule's lipophilicity. This makes the compound a promising candidate for further exploration in medicinal chemistry.
From a synthetic perspective, the construction of this compound involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. The synthesis pathway is designed to maximize yield and minimize side reactions, ensuring high purity of the final product. Researchers have also explored alternative routes to synthesize similar compounds with modified substituents, aiming to optimize their pharmacological profiles.
Recent advancements in computational chemistry have enabled detailed modeling of this compound's interactions with biological targets. Molecular docking studies have revealed that the piperazine ring can effectively bind to protein receptors, suggesting potential applications in treating neurological disorders. Furthermore, quantum chemical calculations have provided insights into the electronic structure of the molecule, highlighting its reactivity under different conditions.
In terms of applications, this compound has shown promise in preliminary assays for inhibiting enzymes involved in inflammatory pathways. Its ability to modulate these enzymes could lead to novel therapeutic strategies for chronic inflammatory diseases such as arthritis and cardiovascular disorders. However, further preclinical studies are required to validate these findings and establish its safety profile.
The integration of experimental and computational approaches has significantly advanced our understanding of this compound's properties. By leveraging cutting-edge research techniques, scientists can unlock its full potential in drug development and other chemical applications.
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